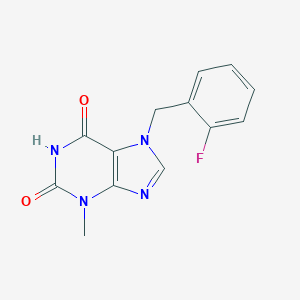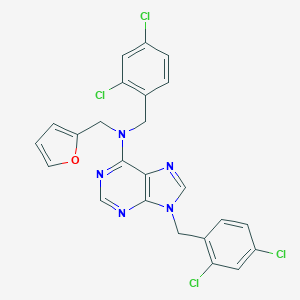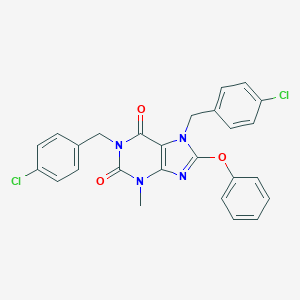![molecular formula C23H21N3O4S B295514 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B295514.png)
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It has been investigated for its potential in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
Wirkmechanismus
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting HDAC, EGFR, and HER2. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. EGFR and HER2 are receptors that play a role in cell proliferation, survival, and differentiation. Inhibition of these targets leads to altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent activity against multiple targets, its ability to induce apoptosis and inhibit tumor growth, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include its poor solubility and stability, which can affect its bioavailability and effectiveness.
Zukünftige Richtungen
There are several future directions for research on 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential area of investigation is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Synthesemethoden
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process that involves the coupling of 2-(4-methoxyphenoxy)ethylamine with 2-methylindole-3-carboxaldehyde, followed by a condensation reaction with thiosemicarbazide. The resulting compound is then oxidized to form the final product.
Wissenschaftliche Forschungsanwendungen
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Molekularformel |
C23H21N3O4S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
5-[[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(13-19-21(27)24-23(31)25-22(19)28)17-5-3-4-6-20(17)26(14)11-12-30-16-9-7-15(29-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H2,24,25,27,28,31) |
InChI-Schlüssel |
LNRSAPAPWKYCQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)


![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
